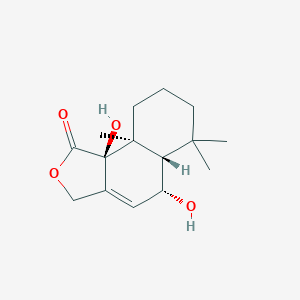
Strobilactone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strobilactone A is a drimane-type sesquiterpenoid compound isolated from the edible mushroom Strobilurus ohshimae. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Strobilactone A can be synthesized through the extraction of the organic extract of a liquid culture of Strobilurus ohshimae. The cultured filtrate is extracted with ethyl acetate, and the resulting crude extract is purified using a combination of silica gel chromatography and other spectroscopic methods .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from the liquid culture of Strobilurus ohshimae .
Análisis De Reacciones Químicas
Types of Reactions
Strobilactone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Strobilactone A has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Strobilactone A involves its interaction with specific molecular targets and pathways. The compound exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi. Its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Strobilactone A is unique among drimane-type sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:
Strobilactone B: Another drimane-type sesquiterpenoid isolated from Strobilurus ohshimae, which also exhibits antimicrobial activity.
3α,6β-Dihydroxycinnamolide: A compound from the fruiting bodies of Inonotus rickii with moderate activity against human colon cancer cells.
Zamamidine D: A marine-derived compound with potent antibacterial properties.
This compound stands out due to its dual antimicrobial and anticancer activities, making it a valuable compound for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H22O4 |
|---|---|
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
(5R,5aS,9aS,9bS)-5,9b-dihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydrobenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C15H22O4/c1-13(2)5-4-6-14(3)11(13)10(16)7-9-8-19-12(17)15(9,14)18/h7,10-11,16,18H,4-6,8H2,1-3H3/t10-,11+,14+,15+/m1/s1 |
Clave InChI |
ITJIJDWFGMAIKB-PKIAMQTDSA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1[C@@H](C=C3[C@@]2(C(=O)OC3)O)O)(C)C |
SMILES canónico |
CC1(CCCC2(C1C(C=C3C2(C(=O)OC3)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















